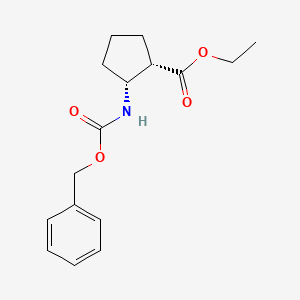

Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate

Beschreibung

Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate is a chiral cyclopentane derivative featuring a carbobenzyloxy (Cbz) protecting group on the amine moiety. Key properties include:

- Molecular Formula: C₁₆H₂₁NO₄

- Molecular Weight: 291.3 g/mol

- CAS Number: 1359987-62-4 (target compound)

- Stereochemistry: The (1S,2R) configuration confers distinct reactivity and selectivity in asymmetric synthesis, particularly in peptide and protein degrader research .

- Applications: Primarily used as a building block in medicinal chemistry, especially for PROTACs (proteolysis-targeting chimeras) and other targeted protein degradation systems .

Eigenschaften

IUPAC Name |

ethyl (1S,2R)-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-2-20-15(18)13-9-6-10-14(13)17-16(19)21-11-12-7-4-3-5-8-12/h3-5,7-8,13-14H,2,6,9-11H2,1H3,(H,17,19)/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLVBYDRFDRWTE-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCC[C@H]1NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation Methods

Detailed Synthetic Procedure

Step 1: Protection of the Amino Group

- Starting Material: (1S,2R)-2-aminocyclopentanecarboxylic acid (commercially available).

- Reagents: Benzyl chloroformate (Cbz-Cl), base (triethylamine or sodium bicarbonate).

- Solvent: Tetrahydrofuran (THF) or aqueous medium.

- Conditions: 0°C to room temperature.

Reaction:

$$

\text{(1S,2R)-2-aminocyclopentanecarboxylic acid} + \text{Cbz-Cl} \xrightarrow[\text{Base}]{\text{THF, 0–23°C}} \text{(1S,2R)-2-(Cbz-amino)cyclopentanecarboxylic acid}

$$

- The amino group reacts with benzyl chloroformate in the presence of a base, forming the Cbz-protected amino acid.

Step 2: Esterification of the Carboxylic Acid

- Reagents: Ethanol, acid catalyst (sulfuric acid or hydrochloric acid).

- Conditions: Reflux.

Reaction:

$$

\text{(1S,2R)-2-(Cbz-amino)cyclopentanecarboxylic acid} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate}

$$

- The protected amino acid is esterified with ethanol in the presence of an acid catalyst, yielding the final product.

Alternative One-Pot Synthesis

In some protocols, the protection and esterification steps are combined in a one-pot procedure, using triethylamine as the base and THF as the solvent, with the temperature gradually increased from 0°C to room temperature.

Industrial Scale-Up

- Bulk Reactors: Large-scale reactors are used for both protection and esterification.

- Purification: Crystallization, distillation, or chromatography.

- Yield: Reported yields are high, typically around 91%.

- Quality Control: Analytical techniques (HPLC, NMR, MS) are employed to ensure product purity and stereochemical integrity.

Data Tables

Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Amino protection | Benzyl chloroformate, triethylamine | THF | 0–23 | 91 |

| Esterification | Ethanol, sulfuric acid | EtOH | Reflux | >85 |

Additional Notes

- Handling and Storage: The compound should be stored away from moisture at room temperature. For long-term storage, -20°C to -80°C is recommended.

- Stock Solution Preparation: For research use, stock solutions can be prepared in DMSO or ethanol, with heating and sonication to aid dissolution.

Summary Table: Preparation Workflow

| Step | Main Reagents | Key Conditions | Purpose |

|---|---|---|---|

| 1 | Benzyl chloroformate, triethylamine | 0–23°C, THF | Protect amino group (Cbz) |

| 2 | Ethanol, sulfuric acid | Reflux, EtOH | Esterify carboxylic acid |

| 3 | Purification | Chromatography/crystallization | Isolate pure product |

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate undergoes various types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Deprotection: The Cbz protecting group can be removed by hydrogenation in the presence of a palladium catalyst or by treatment with strong acids such as trifluoroacetic acid.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.

Common Reagents and Conditions

Hydrolysis: Reagents such as hydrochloric acid or sodium hydroxide are commonly used.

Deprotection: Palladium on carbon (Pd/C) with hydrogen gas or trifluoroacetic acid.

Substitution: Reagents such as carbodiimides (e.g., EDC, DCC) for peptide bond formation.

Major Products Formed

Hydrolysis: (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylic acid.

Deprotection: Ethyl (1S,2R)-2-aminocyclopentanecarboxylate.

Substitution: Various peptides or amides depending on the reactants used.

Wissenschaftliche Forschungsanwendungen

Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

Biology: Employed in the study of enzyme-substrate interactions and protein engineering.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate depends on its specific application

Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate

- CAS : 1140972-27-5

- Stereochemistry : (1R,2S)

- Key Differences : Despite identical molecular formulas, the inverted stereochemistry alters interactions with chiral catalysts or biological targets. For example, in enzymatic resolutions, the (1R,2S) isomer may exhibit different crystallization behaviors with resolving agents like dibenzoyl-D-tartaric acid .

Ethyl (1S,2S)-2-aminocyclopentanecarboxylate

- Molecular Formula: C₈H₁₃NO₂

- Key Differences : Lacks the Cbz group, making the amine unprotected and more reactive. This compound is hazardous (harmful via inhalation, skin contact, or ingestion) , whereas the Cbz-protected derivative is more stable but requires deprotection steps for further functionalization.

Substituted Cyclopentanecarboxylates

Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate

- CAS : 1033756-46-5

- Molecular Formula: C₁₅H₂₀FNO₂

- Commercial pricing (~$392/1g) reflects its niche applications in fluorinated bioactive molecules .

Ethyl (1S,2R)-2-(Boc-amino)cyclopentanecarboxylate

- CAS : 1140972-31-1

- Molecular Formula: C₁₃H₂₃NO₄

- Key Differences: The tert-butoxycarbonyl (Boc) group offers acid-labile protection, contrasting with the hydrogenolysis-required Cbz group. This makes Boc derivatives preferable in acid-mediated synthetic pathways .

Hydrochloride Salts and Commercial Variants

Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate Hydrochloride

- CAS : 359586-65-5

- Key Differences: The hydrochloride salt improves aqueous solubility, facilitating purification and biological testing.

Data Table: Comparative Analysis

Biologische Aktivität

Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate is a chiral compound belonging to the class of carbamate-protected amino acids. Its unique structural features and biological activity make it a significant compound in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in drug development.

- Molecular Formula : C₁₆H₂₁N₁O₄

- Molecular Weight : 291.34 g/mol

- CAS Number : 1140972-32-2

The compound's chiral nature, characterized by the (1S,2R) configuration, is critical for its biological interactions. The presence of the carbobenzyloxy (Cbz) protecting group enhances its stability and selectivity during chemical transformations .

Synthesis

The synthesis of this compound typically involves:

- Protection of the Amino Group : Reacting (1S,2R)-2-aminocyclopentanecarboxylic acid with benzyl chloroformate in the presence of a base (e.g., triethylamine).

- Esterification : Esterification of the carboxylic acid group with ethanol using a catalyst (e.g., sulfuric acid) to form the final product.

The biological activity of this compound is linked to its ability to interact with specific biological targets:

- Enzyme Interactions : The compound can modulate enzyme activity through competitive inhibition or substrate mimicry.

- Receptor Modulation : It may act as a ligand for various receptors, influencing signaling pathways crucial for cellular processes .

Biological Activity and Applications

This compound has shown promise in several areas:

- Medicinal Chemistry : It serves as a building block for peptide synthesis and small molecules targeting specific biological pathways. Its chirality allows for selective interactions with biological receptors, enhancing its potential as a drug candidate.

- Anticancer and Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant anticancer and antimicrobial properties. This compound may share these activities due to its structural features .

Comparative Analysis

The following table compares this compound with similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl 2-Aminocyclopentanecarboxylate | Lacks Cbz protection | More reactive due to free amino group |

| Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate | Different stereochemistry | May exhibit different biological activities |

| Ethyl Cyclopentanecarboxylic Acid | No amino group | Primarily used in organic synthesis |

Case Studies and Research Findings

Research has demonstrated various applications of this compound in drug development:

- Peptide Synthesis : The compound is utilized as an intermediate in synthesizing peptides with enhanced stability and bioactivity. Its Cbz group can be selectively removed to reveal free amino groups for further reactions .

- Biological Assays : Interaction studies have shown that this compound can influence enzyme kinetics and receptor binding affinities, making it a valuable tool in biochemical research .

Q & A

Basic Research Questions

Q. How can the stereochemical integrity of Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate be preserved during synthesis?

- Methodological Answer: Utilize chiral auxiliaries or asymmetric catalysis to control stereochemistry. For example, diastereomeric salt formation with (2S,3S)-2,3-dibenzoyl-D-tartaric acid has been employed to resolve enantiomers, achieving >98% diastereomeric excess . Monitor stereochemical fidelity using chiral HPLC or -NMR coupling constants (e.g., vicinal values to confirm trans/cis configurations) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer: Combine solvent extraction (e.g., ethyl acetate/water partitioning) with column chromatography (silica gel, hexane/ethyl acetate gradient). Crystallization using acetonitrile or ethanol can further enhance purity, as demonstrated in Reference Example 87 (80% yield after recrystallization) . For azido intermediates, silica gel with 5–10% EtOAc in hexane effectively removes byproducts .

Q. How can the Cbz (carbobenzoxy) protecting group be selectively removed without degrading the cyclopentane core?

- Methodological Answer: Catalytic hydrogenation (H, Pd/C) in ethanol at 25–40°C selectively cleaves the Cbz group while preserving ester functionalities. For acid-sensitive derivatives, use TFA (trifluoroacetic acid) in dichloromethane (1:1 v/v, 2 h) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of cyclopentane ring functionalization in this compound?

- Methodological Answer: Computational modeling (DFT) reveals that steric hindrance from the Cbz group directs electrophilic additions to the less hindered C2 position. Experimental validation via -NMR shifts (e.g., δ ~170 ppm for ester carbonyl) confirms electronic effects dominate in nucleophilic substitutions .

Q. How do conflicting NMR data for similar cyclopentane derivatives inform analytical validation protocols?

- Methodological Answer: Discrepancies in -NMR coupling constants (e.g., δ 2.56–2.31 ppm for methylene protons in vs. δ 2.04–1.99 ppm in ) highlight the need for standardized solvent/temperature conditions. Cross-validate using 2D NMR (COSY, HSQC) and HRMS (e.g., m/z [M+H] calcd. vs. observed) .

Q. What strategies mitigate racemization during ester hydrolysis to the free carboxylic acid?

- Methodological Answer: Hydrolysis under mild basic conditions (LiOH, THF/HO, 0°C) minimizes epimerization. For acid-labile substrates, employ enzymatic methods (e.g., lipases in pH 7.0 buffer) to retain >99% enantiomeric excess .

Q. How does the cyclopentane ring’s conformation influence bioactivity in peptidomimetic applications?

- Methodological Answer: Molecular dynamics simulations show that the (1S,2R) configuration stabilizes β-turn motifs in peptide analogs, enhancing receptor binding. Compare with X-ray crystallography data of cyclopentane-incorporated inhibitors to correlate ring puckering (e.g., envelope vs. twist) with IC values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.